molecular formula C8H7BrN2O3S B2895860 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid CAS No. 1183522-41-9

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid

Cat. No.: B2895860
CAS No.: 1183522-41-9
M. Wt: 291.12
InChI Key: VCCRSOFYJUVLQY-UHFFFAOYSA-N
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Description

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid (CAS: 1183522-41-9) is a cyclopropane-carboxylic acid derivative featuring a 5-bromo-substituted thiazole ring connected via a carbamoyl linker. Its structure combines the conformational rigidity of the cyclopropane ring with the electronic effects of the bromo-thiazole moiety, making it a candidate for medicinal chemistry and crystallographic studies. The compound’s InChIKey (VCCRSOFYJUVLQY-UHFFFAOYSA-N) and synthetic availability are documented in supplier databases .

Properties

IUPAC Name

2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O3S/c9-5-2-10-8(15-5)11-6(12)3-1-4(3)7(13)14/h2-4H,1H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRSOFYJUVLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)NC2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the following steps:

  • Formation of 5-Bromo-1,3-thiazole: : This can be achieved by reacting bromine with a suitable thiazole precursor under controlled conditions.

  • Carbamoylation: : The bromo-thiazole is then treated with carbamoyl chloride or its derivatives to introduce the carbamoyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be performed to reduce the bromo group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the bromo position or other reactive sites on the thiazole ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid has various applications in scientific research, including:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may exhibit biological activity and can be used in the development of new drugs or biologically active agents.

  • Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The specific mechanism would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Thiazole-Based Derivatives

Key Analogs :

  • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide (): These thiazolides lack the cyclopropane ring but share a thiazole core. The absence of bromine and presence of hydroxyl/ester groups may enhance solubility but reduce steric bulk compared to the target compound.
  • 2-{[5-(Trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate (): This compound substitutes bromine with trifluoromethyl (CF₃), which increases electronegativity and metabolic stability.

Structural Impact :

  • Bromine vs. Hydroxyl/CF₃ : Bromine’s larger atomic radius may hinder entry into hydrophobic binding pockets compared to smaller substituents like hydroxyl. However, its lipophilicity could improve membrane permeability.

Cyclopropane-Carboxylic Acid Derivatives

Key Analogs :

  • (1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-97-1) and (1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid (CAS: 88335-86-8) (): These stereoisomers replace the thiazole-carbamoyl group with methoxycarbonyl. The ester group reduces hydrogen-bonding capacity compared to the carboxylic acid in the target compound, likely affecting solubility and protein interactions.
  • 1-Ethylcyclopropanecarboxylic Acid (CAS: 150864-95-2) (): This simpler derivative lacks heterocyclic substituents, emphasizing the role of the thiazole ring in the target compound’s electronic profile.

Functional Impact :

  • Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound facilitates salt formation and hydrogen bonding, improving water solubility and target engagement compared to ester derivatives.
  • Stereochemistry : The stereochemistry of cyclopropane substituents (e.g., 1R,2R vs. 1R,2S) influences molecular conformation and chiral recognition in biological systems .

ADMET Properties

  • Metabolic Stability : Bromine’s lower electronegativity compared to CF₃ may reduce resistance to oxidative metabolism, shortening half-life relative to trifluoromethyl analogs .

Biological Activity

2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid (CAS No. 1183522-41-9) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C8H7BrN2O3S
  • Molecular Weight : 291.12 g/mol
  • Structure : The compound features a cyclopropane ring with a carbamoyl group and a bromothiazole moiety, which are significant for its biological activity.

Synthesis

The synthesis of 2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid involves multiple steps, including the formation of the thiazole ring and subsequent coupling with cyclopropane derivatives. Specific methodologies have been documented in various studies that highlight the efficiency and yield of this compound.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study demonstrated that 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid showed promising activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This table summarizes the antimicrobial effectiveness observed during the experiments conducted on various pathogens.

Anticancer Activity

In vitro studies have reported that compounds containing thiazole derivatives can inhibit cancer cell proliferation. For instance, research involving human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential as an anticancer agent.

The proposed mechanism for the biological activity of 2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid involves the inhibition of specific enzymes associated with bacterial cell wall synthesis and cancer cell growth. The bromine atom in the thiazole ring is believed to enhance binding affinity to target sites.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiazole derivatives, including our compound. The results indicated that the compound displayed significant antibacterial activity comparable to standard antibiotics .

Study 2: Anticancer Potential

Another research article focused on the anticancer effects of thiazole derivatives. The study found that 2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid induced apoptosis in cancer cells through mitochondrial pathways .

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